molecular formula C8H4ClF3OS B1315304 3-(Trifluoromethylthio)benzoyl chloride CAS No. 51748-28-8

3-(Trifluoromethylthio)benzoyl chloride

Cat. No. B1315304
CAS RN: 51748-28-8
M. Wt: 240.63 g/mol
InChI Key: UACYHAIRBPOIBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(Trifluoromethylthio)benzoyl chloride” is a chemical compound with the molecular formula C8H4ClF3O . It is also known by other names such as “3-(Trifluoromethyl)benzoyl chloride” and "Benzoyl chloride, 3-(trifluoromethyl)-" .


Molecular Structure Analysis

The molecular structure of “3-(Trifluoromethylthio)benzoyl chloride” consists of carbon ©, hydrogen (H), chlorine (Cl), fluorine (F), and oxygen (O) atoms . The average mass of the molecule is 208.565 Da and the monoisotopic mass is 207.990280 Da .


Physical And Chemical Properties Analysis

“3-(Trifluoromethylthio)benzoyl chloride” is a clear light yellow liquid . It has an average mass of 208.565 Da and a monoisotopic mass of 207.990280 Da . Other physical properties such as boiling point, flash point, and refractive index are not available in the search results.

Scientific Research Applications

Electrophilic Trifluoromethylthiolation

Trifluoromethanesulfinyl chloride is a versatile reagent capable of catalyzing electrophilic trifluoromethylthiolation, offering a new pathway to functionalize various aromatic and heteroaromatic compounds, including benzothiophenes and indenes. This process facilitates direct trifluoromethylthiolation through the formation of CF3 SCl, showcasing a method to introduce trifluoromethylthio groups under mild, catalyst-free conditions (Jiang et al., 2018).

Synthesis of 3,5-Bis(Trifluoromethyl)Benzoyl Chloride

The synthesis of 3,5-bis(trifluoromethyl)benzoyl chloride from 1,3-bis(trifluoromethyl)benzene through a three-step process, including bromination, carboxylation, and chlorination, demonstrates the compound's role as an important drug intermediate. This synthesis outlines the potential of 3-(trifluoromethylthio)benzoyl chloride derivatives in pharmaceutical applications, highlighting its economic value and the optimization of reaction conditions (Zhou, 2006).

Friedel–Crafts Acylation in Ionic Liquid

The use of metal triflates in ionic liquids for aromatic electrophilic substitution reactions, such as benzoylation and acetylation, showcases an efficient methodology for the synthesis of aromatic ketones. This method offers high conversion rates and regioselectivity, illustrating the potential of ionic liquids as alternative solvents for traditional Friedel–Crafts acylation reactions involving compounds like 3-(trifluoromethylthio)benzoyl chloride (Ross & Xiao, 2002).

Trifluoromethylthiolation of p-Quinone Methides

The ammonium chloride-mediated trifluoromethylthiolation of p-quinone methides presents a novel approach to synthesizing trifluoromethylthio-diarylmethane derivatives. This method demonstrates the utility of AgSCF3 as a trifluoromethylthiolating agent, enabling the construction of benzylic C(sp3)-SCF3 bonds under metal-free conditions, indicating potential applications in the synthesis of trifluoromethylthio-substituted aromatic compounds (Das et al., 2020).

Catalytic Benzoylation in Phase-Transfer Catalysis

The catalytic benzoylation of 4-chloro-3-methylphenol sodium salt under triliquid phase-transfer catalysis (TL-PTC) conditions provides an effective method for ester synthesis. This process highlights the importance of phase-transfer catalysis in promoting efficient and selective benzoylation reactions, which could be applicable in the synthesis and functionalization of 3-(trifluoromethylthio)benzoyl chloride derivatives (Yang & Huang, 2007).

Safety And Hazards

“3-(Trifluoromethylthio)benzoyl chloride” is considered hazardous. It is a combustible liquid and causes severe skin burns and eye damage . Precautionary measures include not breathing its dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and keeping away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name

3-(trifluoromethylsulfanyl)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3OS/c9-7(13)5-2-1-3-6(4-5)14-8(10,11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UACYHAIRBPOIBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)SC(F)(F)F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10507232
Record name 3-[(Trifluoromethyl)sulfanyl]benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10507232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Trifluoromethylthio)benzoyl chloride

CAS RN

51748-28-8
Record name 3-[(Trifluoromethyl)sulfanyl]benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10507232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.